ethyl 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate hydrochloride
Description
Ethyl 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a sulfonyl-linked 1,3-dimethylpyrazole moiety and an ethyl ester group, further stabilized as a hydrochloride salt. Its molecular formula is C₁₄H₂₂ClN₃O₄S, with a calculated molecular weight of 363.86 g/mol. The structure combines a piperidine backbone (a six-membered amine ring) with a sulfonamide bridge to a dimethylpyrazole heterocycle, an ethyl ester at position 3, and a hydrochloride counterion.
Properties
IUPAC Name |
ethyl 1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S.ClH/c1-4-20-13(17)11-6-5-7-16(8-11)21(18,19)12-9-15(3)14-10(12)2;/h9,11H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFBZHDRGBFAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CN(N=C2C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties, particularly in the fields of oncology, anti-inflammatory, and antimicrobial research. This article reviews the biological activity of this compound, highlighting relevant studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring linked to a sulfonyl group and a pyrazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research has demonstrated that pyrazole derivatives exhibit various biological activities, including:
- Antitumor Activity : Many pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that certain pyrazole compounds can inhibit BRAF(V600E) mutations, which are prevalent in melanoma .
- Antibacterial Activity : Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that some derivatives possess significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL .
- Anti-inflammatory Effects : Compounds similar to ethyl 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Antitumor Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their activity against various cancer cell lines. The results indicated that specific compounds exhibited potent inhibitory effects on cell growth, particularly in melanoma cells expressing the BRAF(V600E) mutation .
- Antimicrobial Properties : In a comprehensive study on pyrazole derivatives, several compounds were tested against a range of bacterial strains. The most active derivatives showed effective inhibition of biofilm formation and bacterial growth, suggesting their potential use in treating infections .
- Anti-inflammatory Mechanisms : Research demonstrated that certain pyrazole compounds could significantly reduce inflammation in animal models by modulating immune responses and reducing cytokine levels .
Data Table: Biological Activities of Pyrazole Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
1-[(1,3-Dimethyl-1H-Pyrazol-4-yl)Sulfonyl]Piperidine-3-Carboxylic Acid (B6)
- Molecular Formula : C₁₂H₁₇N₃O₄S
- Molecular Weight : 299.35 g/mol
- Key Features : Shares the piperidine-sulfonyl-pyrazole core but replaces the ethyl ester with a carboxylic acid group.
- The carboxylic acid may enhance hydrogen bonding but limit oral bioavailability compared to the esterified target compound .
Glimepiride
- Molecular Formula : C₂₄H₃₄N₄O₅S
- Molecular Weight : 490.62 g/mol
- Key Features : A sulfonylurea antidiabetic drug with a phenylsulfonylurea group and a cyclohexyl-pyrroline moiety.
- Comparison : Both compounds contain sulfonyl groups, but glimepiride’s urea linkage and aromatic system target pancreatic β-cells, while the target compound’s piperidine-ester structure may interact with different biological pathways. The hydrochloride salt in the target compound could improve solubility relative to glimepiride’s neutral form .
Ethyl 5-(But-3-Enyl)Thiophene-2-Carboxylate
- Molecular Formula : C₁₁H₁₄O₂S
- Molecular Weight : 210.29 g/mol
- Key Features : An ethyl ester-substituted thiophene derivative.
- Comparison : While both compounds have ethyl esters, the thiophene core in this analogue lacks the piperidine and sulfonyl groups, leading to divergent electronic and steric properties. The target compound’s sulfonyl-pyrazole moiety may confer stronger hydrogen-bonding capacity .
Physicochemical Properties
| Property | Target Compound | B6 | Glimepiride |
|---|---|---|---|
| Solubility | High (due to HCl salt) | Moderate (carboxylic acid) | Low (neutral molecule) |
| Lipophilicity (LogP) | Estimated ~2.5 (ester) | ~1.8 (acid) | ~3.0 (aromatic urea) |
| Stability | Stable in acidic conditions | Prone to decarboxylation | Stable in solid form |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
